Perfluoroheptanoic anhydride
Description
Per- and Polyfluoroalkyl Substances (PFAS): A Class of Emerging Contaminants and Specialty Chemicals
Per- and polyfluoroalkyl substances (PFAS) are a large group of synthetic chemicals that have been in commercial production since the 1940s. childrenshospital.org They are characterized by a partially or fully fluorinated carbon chain, which imparts unique and desirable properties such as thermal stability, friction reduction, and repellency to water and oil. childrenshospital.orgontosight.ai These characteristics have led to their widespread use in a vast array of industrial and consumer products, including non-stick cookware, food packaging, firefighting foams, textiles, and cleaning products. childrenshospital.orgontosight.aidcceew.gov.au
However, the same chemical stability that makes PFAS valuable also contributes to their persistence in the environment, leading to their classification as "emerging contaminants." dcceew.gov.auacs.orghealth.state.mn.us Many PFAS, including well-studied compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonic acid (PFOS), are resistant to degradation and can bioaccumulate in organisms, including humans. childrenshospital.orgdcceew.gov.au Exposure to certain PFAS has been linked to a variety of adverse health effects. epa.gov Consequently, there is a global effort to understand the environmental fate, transport, and potential risks associated with the thousands of different PFAS compounds. dcceew.gov.auarchives.gov This has also driven research into developing safer alternatives and remediation technologies. ontosight.ai
Carboxylic Anhydrides in Perfluorinated Compound Synthesis and Reactivity
Carboxylic anhydrides, and specifically perfluorinated carboxylic anhydrides, are important reagents in the synthesis of other fluorinated compounds. ontosight.ai They are known for their high reactivity, which allows them to act as effective acylating agents. ontosight.airesearchgate.net This reactivity is utilized in various chemical transformations to introduce perfluoroalkyl groups into other molecules. For instance, perfluorocarboxylic anhydrides can react with various nucleophiles to form esters, amides, and ketones. researchgate.net
The synthesis of fluorinated anhydrides themselves can be achieved through various methods, including the dehydration of the corresponding carboxylic acids. google.com One industrial method involves the reaction of a fluorinated carboxylic acid with ketene (B1206846) to form a mixed anhydride (B1165640), which is then subjected to reactive distillation to yield the symmetrical fluorocarboxylic acid anhydride. google.comgoogle.com The reactivity of these anhydrides makes them valuable intermediates in the production of polymers and fine chemicals. google.comgoogle.com
Perfluoroheptanoic Anhydride: Current Research Landscape and Key Challenges
This compound, a specific member of the perfluorinated carboxylic anhydride family, is a subject of ongoing research. While it serves as a reagent in organic synthesis, its status as a PFAS also places it under scrutiny within the context of environmental science. acs.org Research into this compound and similar compounds is often multifaceted, encompassing its synthesis, chemical reactions, and potential environmental implications.
A key challenge in the study of this compound and other PFAS is the development of sensitive and selective analytical methods for their detection and quantification in various environmental and biological matrices. researchgate.net The unique physicochemical properties of PFAS, such as their high water solubility and surfactant-like characteristics, can complicate traditional analytical approaches. researchgate.net Furthermore, understanding the complete environmental lifecycle of these compounds, from their release to their ultimate fate, remains a significant area of investigation. nih.gov The research landscape is continuously evolving as scientists work to bridge the gaps in our understanding of the thousands of individual PFAS compounds. archives.govuu.nl
Chemical and Physical Properties
This compound is a fluorinated organic compound with the following properties:
| Property | Value |
| Chemical Formula | C₁₄F₂₆O₃ alfa-chemistry.comscbt.com |
| Molecular Weight | 710.11 g/mol alfa-chemistry.comscbt.com |
| Physical State | Not explicitly stated, but its precursor, perfluoroheptanoic acid, is a white solid. chemicalbook.com |
| Boiling Point | 223.9°C at 760 mmHg alfa-chemistry.com |
| Density | 1.764 g/cm³ alfa-chemistry.com |
| Flash Point | 86.8°C alfa-chemistry.com |
| IUPAC Name | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate alfa-chemistry.com |
Synthesis and Manufacturing
Chemical Reactivity and Applications
This compound is a reactive chemical intermediate. researchgate.net Its primary reactivity stems from the electron-withdrawing nature of the perfluoroalkyl groups, which makes the carbonyl carbons highly susceptible to nucleophilic attack. This property allows it to function as an efficient acylating agent, introducing the perfluoroheptanoyl group into various molecules. researchgate.net
Perfluorocarboxylic anhydrides, in general, are used in the synthesis of a variety of compounds. For example, they can react with enamides to produce perfluoroalkylated pyridines, which are of interest in medicinal chemistry. acs.org They are also used in the synthesis of other fluorinated compounds and can be employed in the production of pharmaceuticals and fine chemicals. ontosight.aigoogle.comnordmann.global
Environmental Fate and Transport
The environmental fate and transport of this compound are closely linked to its properties as a PFAS. Like many other PFAS, it is expected to be persistent in the environment due to the strength of the carbon-fluorine bonds. epa.gov While specific studies on the environmental fate of this compound are not detailed in the search results, general principles of PFAS behavior can be inferred.
Perfluorinated anhydrides are expected to be reactive and can hydrolyze in water to form the corresponding perfluorocarboxylic acid, in this case, perfluoroheptanoic acid (PFHpA). industrialchemicals.gov.au PFHpA itself is a persistent substance. industrialchemicals.gov.au The environmental transport of PFAS is complex and can be influenced by factors such as the compound's chain length and functional group. itrcweb.org PFAS can be transported through water and the atmosphere and can partition between different environmental compartments such as soil, water, and air. nih.gov The tendency for some PFAS to bioaccumulate in living organisms is also a significant concern. dcceew.gov.au
Analytical Methods
The detection and quantification of per- and polyfluoroalkyl substances, including this compound and its potential degradation product, perfluoroheptanoic acid, require sophisticated analytical techniques. The most common and reference methods for PFAS analysis are based on liquid chromatography coupled with mass spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS). nih.goveuropa.eu These methods offer high sensitivity and selectivity, which are crucial for detecting the low concentrations of PFAS often found in environmental and biological samples. nih.gov
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) can also be used for the analysis of some PFAS, often after a derivatization step to increase their volatility. nih.gov Sample preparation is a critical step in the analytical process and typically involves solid-phase extraction (SPE) to concentrate the analytes from the sample matrix and remove potential interferences. nih.gov The development of reliable analytical methods is essential for monitoring the presence of these compounds in the environment and for understanding their potential risks. basel.int
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoyl 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14F26O3/c15-3(16,5(19,20)7(23,24)9(27,28)11(31,32)13(35,36)37)1(41)43-2(42)4(17,18)6(21,22)8(25,26)10(29,30)12(33,34)14(38,39)40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDZSYHMBYNCRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14F26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379822 | |
| Record name | Perfluoroheptanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78225-99-7 | |
| Record name | Perfluoroheptanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80379822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoroheptanoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations
Synthetic Routes to Perfluoroheptanoic Anhydride (B1165640)
The synthesis of perfluoroheptanoic anhydride can be achieved through various chemical strategies, primarily involving the dehydration of its corresponding carboxylic acid or reactions utilizing more reactive acid derivatives.
Anhydride Formation from Perfluorinated Carboxylic Acids
A principal method for synthesizing acid anhydrides is the reaction of an acid chloride with a carboxylate salt. masterorganicchemistry.comuomustansiriyah.edu.iqchemistrytalk.org In the context of this compound, this would involve the reaction of perfluoroheptanoyl chloride with a salt of perfluoroheptanoic acid, such as sodium or ammonium (B1175870) perfluoroheptanoate. This nucleophilic acyl substitution reaction results in the formation of the anhydride and a salt byproduct. masterorganicchemistry.com
Another established route involves the dehydration of perfluorinated carboxylic acids. While direct thermal dehydration is possible, it often requires high temperatures. Chemical dehydrating agents are frequently employed to facilitate the reaction under milder conditions. The electrochemical fluorination of certain dicarboxylic acids can also lead to the formation of cyclic fluoroanhydrides. fluorine1.ru
It is also noted that perfluorocarboxylic acid anhydrides are listed as precursors to perfluorocarboxylic acids under the Stockholm Convention, highlighting their chemical relationship. pops.int
Catalytic Approaches in Anhydride Synthesis
Catalysts can play a significant role in enhancing the efficiency of anhydride synthesis. For instance, trifluoromethanesulphonic anhydride has been noted for its role as a promoter for esterification, a related reaction. rhhz.net In the industrial production of perfluorocarboxylic acids, the presence of an acid anhydride during the metathesis reaction between a carboxylic acid and a perfluoroacid fluoride (B91410) serves a dual purpose: it enhances the desired reaction and reacts with impurities. google.com
Heterogeneous catalysts, such as proton-exchanged montmorillonite (B579905) clay (Maghnite-H⁺), have been successfully used in the synthesis of macromonomers using anhydrides to prevent a reduction in the molecular weight of the resulting polymers. researchgate.net While this specific example does not involve this compound, it demonstrates the potential of solid acid catalysts in anhydride-based polymer synthesis.
Advanced Synthetic Strategies for this compound Derivatives
Advanced synthetic strategies often focus on creating novel fluorinated compounds with specific properties, which can include derivatives of this compound. These strategies may involve:
Introducing branching or heteroatoms: To create alternatives to long-chain per- and polyfluoroalkyl substances (PFAS), strategies such as introducing branches into the fluorocarbon chain or inserting heteroatoms have been explored. rhhz.netresearchgate.net
Utilizing hexafluoropropylene oligomers: These oligomers serve as important starting materials for synthesizing various branched fluorinated surfactants. rhhz.net
Decarboxylative annulation: Innovative methods like the hexafluoroisopropanol-promoted decarboxylative cascade reaction between isatoic anhydrides and nitrile imines have been developed to synthesize complex heterocyclic compounds. acs.org
These advanced methods, while not always directly yielding this compound itself, contribute to the broader field of fluorinated compound synthesis and could be adapted for its derivatives.
Reactivity and Mechanistic Studies of this compound
The reactivity of this compound is primarily governed by the principles of nucleophilic acyl substitution, a characteristic reaction of acid anhydrides.
Nucleophilic Acyl Substitution Reactions: Kinetics and Thermodynamics
This compound, like other acid anhydrides, undergoes nucleophilic acyl substitution reactions with a variety of nucleophiles. chemistrytalk.org The general mechanism involves the addition of a nucleophile to one of the carbonyl carbons, forming a tetrahedral intermediate. libretexts.org This is followed by the elimination of a perfluoroheptanoate ion, which is a relatively stable leaving group. libretexts.orgkhanacademy.org
The reactivity of carboxylic acid derivatives follows a general trend, with acid chlorides being the most reactive, followed by anhydrides. chemistrytalk.org this compound is therefore expected to react readily with water, alcohols, and amines to form the corresponding carboxylic acid, esters, and amides, respectively. uomustansiriyah.edu.iqlibretexts.org
Table 1: General Nucleophilic Acyl Substitution Reactions of this compound
| Nucleophile | Product |
| Water (H₂O) | Perfluoroheptanoic acid |
| Alcohol (R-OH) | Perfluoroheptanoate ester |
| Ammonia (NH₃) | Perfluoroheptanamide |
| Primary Amine (R-NH₂) | N-substituted perfluoroheptanamide |
| Secondary Amine (R₂-NH) | N,N-disubstituted perfluoroheptanamide |
This table is a generalized representation based on the known reactivity of acid anhydrides.
Kinetic and thermodynamic studies of related perfluorinated compounds provide insights into the behavior of this compound. For instance, studies on the adsorption of perfluorooctanoic acid (PFOA) have utilized models like the Langmuir and Sips isotherms to understand the adsorption process, with thermodynamic analysis confirming the spontaneous and endothermic nature of the adsorption. mdpi.com While not a direct measure of the anhydride's reactivity, these studies highlight the methodologies used to probe the energetics of processes involving perfluorinated molecules. Furthermore, computational studies on the reactions of perfluoroaldehydes with atmospheric radicals have shown that the length of the perfluorinated carbon chain has a minimal effect on the reaction thermodynamics, which may have implications for the reactivity of homologous series like perfluorinated anhydrides. copernicus.orgcopernicus.org
Hydrolysis Mechanisms and Environmental Stability Implications
The hydrolysis of this compound regenerates perfluoroheptanoic acid. acs.org This reaction proceeds via the typical nucleophilic acyl substitution mechanism where a water molecule acts as the nucleophile. libretexts.org The presence of moisture is often a consideration in the handling and storage of anhydrides due to their susceptibility to hydrolysis. unipd.it
Perfluorinated carboxylic acids, the products of anhydride hydrolysis, are known for their high persistence in the environment. industrialchemicals.gov.au They are resistant to biodegradation, hydrolysis, and aqueous photolysis under typical environmental conditions. industrialchemicals.gov.aumst.dk While the anhydride itself is reactive towards water, its hydrolysis product, perfluoroheptanoic acid, is exceptionally stable. industrialchemicals.gov.au This stability is a key factor in their environmental behavior. The atmospheric fate of related perfluorocarboxylic acids can involve reactions with Criegee intermediates, which can lead to the formation of esters that subsequently hydrolyze back to the parent acid. acs.org
The environmental stability of these compounds means that traditional degradation processes are largely ineffective. unipd.it This has led to research into advanced oxidation processes for their removal from the environment. unipd.it
Derivatization Reactions in Organic Synthesis
This compound, with the molecular formula C₁₄F₂₆O₃, is a highly fluorinated acid anhydride. manchesterorganics.comuni.lu Like other perfluorinated anhydrides, it serves as a potent acylating agent in organic synthesis. These reagents are particularly useful for introducing a perfluoroheptanoyl group, C₆F₁₃CO-, onto various nucleophilic substrates. The primary classes of derivatization reactions involve the acylation of alcohols, phenols, and amines. fishersci.seresearch-solution.com
The reaction with alcohols or phenols results in the formation of perfluoroheptanoate esters. This transformation is a nucleophilic acyl substitution where the alcohol's oxygen attacks one of the electrophilic carbonyl carbons of the anhydride. This process yields the corresponding ester and a molecule of perfluoroheptanoic acid as a byproduct. research-solution.comlibretexts.org Similarly, this compound reacts with primary and secondary amines to form N-substituted perfluoroheptanamides. libretexts.org In these reactions, two equivalents of the amine are typically required: one acts as the nucleophile, and the second acts as a base to neutralize the perfluoroheptanoic acid byproduct, forming an ammonium salt. libretexts.org
These derivatization reactions are significant for several reasons. The introduction of the highly fluorinated perfluoroheptanoyl chain can dramatically alter the physical and chemical properties of the parent molecule, such as increasing its volatility, thermal stability, and detectability by specific analytical methods like gas chromatography with electron capture detection (GC-ECD). research-solution.com While often employed to create volatile derivatives for analytical purposes, this reactivity is also harnessed in synthetic organic chemistry to build complex fluorinated molecules. For instance, the acylation of amines with perfluorinated anhydrides is a key step in synthesizing various fluorinated compounds. libretexts.org The reaction between an amine and an anhydride proceeds via nucleophilic addition to a carbonyl group, followed by the elimination of a carboxylate leaving group to form the stable amide product. libretexts.org
Spectroscopic and Chromatographic Characterization in Reaction Monitoring
The progress of derivatization reactions involving this compound can be effectively monitored using a combination of spectroscopic and chromatographic techniques. These methods allow for the tracking of reactant consumption and product formation, ensuring reaction completion and enabling characterization of the resulting derivatives.
Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is a valuable tool for monitoring these reactions. Acid anhydrides exhibit two characteristic carbonyl (C=O) stretching bands. For instance, a peak observed around 1876 cm⁻¹ has been attributed to the C=O stretch of an anhydride functional group in related studies. scispace.com The disappearance of these two distinct anhydride C=O peaks and the appearance of a new carbonyl peak at a different frequency (e.g., an ester C=O stretch, typically around 1735-1750 cm⁻¹, or an amide C=O stretch, typically around 1630-1690 cm⁻¹) provides clear evidence of the reaction's progress.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹⁹F and ¹³C NMR are powerful for characterizing the starting material and the fluorinated products. ¹⁹F NMR is particularly sensitive for fluorine-containing compounds. wikipedia.org While specific data for this compound is not widely published, data for related perfluoroacyl derivatives provide insight. For example, in a perfluoroheptanoyl derivative, distinct signals would be expected for the CF₃ and the different CF₂ groups along the perfluoroalkyl chain. nih.gov Monitoring the reaction would involve observing the disappearance of the resonance signals corresponding to the anhydride and the appearance of a new set of signals for the perfluoroheptanoyl group in the newly formed ester or amide environment.
Mass Spectrometry (MS) coupled with Gas Chromatography (GC): GC-MS is a cornerstone technique for monitoring these derivatization reactions, especially since the perfluoroacyl derivatives are often designed to be volatile. fishersci.senih.gov The reaction mixture can be sampled over time and analyzed by GC-MS. The gas chromatogram would show the peak corresponding to the this compound diminishing, while a new peak corresponding to the more volatile derivative appears and grows. nih.gov The mass spectrum of the product peak provides structural confirmation. For example, the electron ionization (EI) mass spectrum of a perfluoroheptanoyl derivative would likely show characteristic fragmentation patterns, including the loss of fluorine atoms and cleavage at the carbonyl group.
Below are tables with representative spectroscopic data for compounds structurally related to this compound and its derivatives, illustrating the types of data used for characterization.
Table 1: Representative Spectroscopic Data for a Perfluoroacyl Derivative This table shows spectral data for (Perfluoroheptanoyl)acetone, a known derivative of perfluoroheptanoic acid.
| Spectroscopic Technique | Feature | Observed Value/Pattern |
| ¹H NMR | Chemical Shift (δ) | 6.13 ppm (singlet, acetone (B3395972) methyl), 3.988 ppm (multiplet, methylene) |
| Mass Spec. (EI) | Molecular Ion (m/z) | 404 |
| Key Fragments (m/z) | 346 (Loss of F), 175 (C₆F₁₃CO⁺ fragment) | |
| Data sourced from publicly available information on (Perfluoroheptanoyl)acetone. Current time information in Bangalore, IN. |
Table 2: Predicted Collision Cross Section (CCS) Data for this compound This table presents predicted mass spectrometry data which is crucial for identifying the compound in complex mixtures using ion mobility-mass spectrometry.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 710.95052 | 199.6 |
| [M+Na]⁺ | 732.93246 | 203.8 |
| [M-H]⁻ | 708.93596 | 213.5 |
| [M+NH₄]⁺ | 727.97706 | 214.4 |
| Data sourced from PubChemLite. uni.lu |
Environmental Behavior and Biogeochemical Cycling
Environmental Fate Processes of Perfluorinated Carboxylic Acid Anhydrides and their Precursors
The environmental fate of perfluoroheptanoic anhydride (B1165640) is primarily dictated by its transformation into perfluoroheptanoic acid (PFHpA). Acid anhydrides readily hydrolyze to form their corresponding carboxylic acids libretexts.orglibretexts.orgdoubtnut.com. Therefore, the environmental persistence and behavior of perfluoroheptanoic anhydride are best understood through the lens of PFHpA and other perfluorinated carboxylic acids (PFCAs).
Perfluorinated carboxylic acids like PFHpA are known for their high resistance to degradation in various environmental compartments industrialchemicals.gov.auresearchgate.net. This persistence is attributed to the strength of the carbon-fluorine bond, one of the strongest covalent bonds in organic chemistry.
Studies on a range of perfluorinated substances have generally found no evidence of significant biodegradation under typical environmental conditions industrialchemicals.gov.au. While some research has shown that certain microorganisms can biodegrade other per- and polyfluoroalkyl substances (PFAS), the complete mineralization of persistent compounds like PFHpA remains a challenge nih.govwisconsin.eduresearchgate.netnih.gov. For instance, while some Pseudomonas species have demonstrated the ability to transform perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), the degradation rates are often slow, and complete defluorination is difficult to achieve mdpi.com. The fluorine-saturated carbon chain of PFCAs discourages the initiation of microbial degradation as they are not typically utilized as carbon and energy sources by microorganisms researchgate.net.
This compound is expected to rapidly hydrolyze in aqueous environments to form PFHpA libretexts.orglibretexts.org. Once formed, PFHpA is highly resistant to further hydrolysis and aqueous photolysis under environmental conditions industrialchemicals.gov.au. The degradation of PFOA, a close structural analog, through photolysis has been found to be slow, with pseudo-first-order kinetics mdpi.comresearchgate.net. Combining thermal assistance with photolysis can increase the degradation rate of PFOA, but it remains a slow process researchgate.net.
Table 1: PFOA Degradation under Different Conditions
| Condition | Degradation Efficiency | Time | Reference |
|---|---|---|---|
| UV Photolysis (254 nm) | 21.1 ± 0.4% | 1 day | nih.gov |
| UV + H₂O₂ | 19.7 ± 0.7% | 1 day | nih.gov |
| Thermal-assisted Photolysis (25°C) | 40% | 12 hours | researchgate.net |
| Thermal-assisted Photolysis (60°C) | 70% | 12 hours | researchgate.net |
Once in the atmosphere, the primary degradation pathway for many organic compounds is through reaction with hydroxyl (OH) radicals sparkclimate.org. For PFCAs, this reaction is considered to be a minor atmospheric fate researchgate.net. The estimated atmospheric lifetime for PFHpA, based on indirect photo-oxidation by hydroxyl radicals, is approximately 130 days industrialchemicals.gov.auresearchgate.net. Studies on PFOA have indicated that hydroxyl radicals are ineffective in its degradation nih.govresearchgate.net. The atmospheric degradation of fluorotelomer alcohols, which are precursors to PFCAs, is a recognized source of these persistent compounds in the environment researchgate.netsemanticscholar.org.
Perfluoroheptanoic acid (PFHpA) has been detected in various environmental and biological samples, indicating its potential for bioaccumulation industrialchemicals.gov.auewg.orghealthvermont.gov. However, its bioaccumulation potential is a subject of ongoing research, with some studies suggesting it may not biomagnify in the same way as its longer-chain homolog, PFOA industrialchemicals.gov.au. Perfluorinated chemicals tend to bind to proteins in plasma and liver rather than partitioning to fatty tissue industrialchemicals.gov.au.
The biotransformation of this compound itself is unlikely, as it would rapidly hydrolyze to PFHpA. The subsequent biotransformation of PFHpA is considered to be very limited in organisms nih.gov. Precursor compounds, such as polyfluoroalkyl phosphate (B84403) surfactants (PAPS), can be biotransformed into PFCAs like PFOA in organisms nih.govsemanticscholar.org.
Table 2: Bioaccumulation Factors (BAFs) for select Perfluoroalkyl Acids (PFAs) in Juvenile Trout
| Compound | Bioaccumulation Factor (BAF) | Reference |
|---|---|---|
| Perfluorobutanesulfonate (PFBS) | >1 | researchgate.net |
| Perfluorohexanesulfonate (PFHxS) | >1 | researchgate.net |
| Perfluorooctanesulfonate (PFOS) | >1 | researchgate.net |
| Perfluorooctanoic acid (PFOA) | <1 | researchgate.netnih.gov |
Note: Data for PFHpA was not specifically available in the cited source. This table provides context on related compounds.
The transport and fate of PFHpA in the environment are significantly influenced by its adsorption to various solid phases, such as soil, sediment, and activated carbon itrcweb.org. The primary mechanisms governing the adsorption of PFCAs are hydrophobic and electrostatic interactions nih.govnih.govresearchgate.netmdpi.comresearchgate.net. The perfluorinated alkyl chain provides the hydrophobic character, while the carboxylate head group is involved in electrostatic interactions mdpi.com.
The effectiveness of adsorption is influenced by the properties of both the PFCA (e.g., chain length) and the sorbent material (e.g., surface charge, porosity), as well as environmental conditions like pH and ionic strength mdpi.com. Generally, longer-chain PFCAs exhibit stronger adsorption to organic carbon in soil and sediment itrcweb.org. Adsorbents with amine groups often show high adsorption capacity for PFCAs nih.gov.
Degradation Resistance in Environmental Compartments
Environmental Transport and Distribution Modeling
The environmental transport and distribution of perfluoroheptanoic acid (PFHpA), a short-chain per- and polyfluoroalkyl substance (PFAS), are complex processes governed by its physicochemical properties and environmental conditions. To predict its movement across different environmental compartments—air, water, and soil—scientists employ various mathematical models. These models simulate processes like advection, dispersion, and partitioning to estimate the concentration and persistence of these compounds over large areas and long periods. nih.gov
Several linked environmental fate and transport modeling systems have been used to simulate the dispersion of PFAS like PFOA, a close analog of PFHpA. researchgate.net These systems can model air dispersion, transit through the unsaturated (vadose) zone, surface water transport, and groundwater flow. researchgate.net The choice of model often depends on the scale of the assessment, from local site contamination to global distribution. For instance, fugacity-based multimedia environmental fate models are used to understand how chemicals are distributed between different phases (e.g., air, water, soil) in a system. diva-portal.org
| Model Name | Primary Application | Description |
|---|---|---|
| AERMOD | Air Dispersion | A steady-state plume model that simulates pollutant dispersion from various sources based on atmospheric conditions. Used to model PFOA air dispersion near industrial facilities. researchgate.net |
| MODFLOW & MT3DMS | Groundwater Flow & Transport | MODFLOW simulates groundwater flow, while MT3DMS models solute fate and transport. They are often used together to predict the movement of contaminant plumes in aquifers. researchgate.net |
| HYSPLIT | Atmospheric Transport | The Hybrid Single-Particle Lagrangian Integrated Trajectory model is used to compute air parcel trajectories to determine the origin and transport pathways of atmospheric pollutants. acs.org |
| Fugacity-Based Models | Multimedia Environmental Fate | These models are based on the concept of fugacity (the "escaping tendency" of a chemical) to predict partitioning between air, water, soil, and sediment. diva-portal.org |
| Two-Site Model (TSM) | Subsurface Transport | A model that describes PFAS transport by considering both equilibrium and non-equilibrium sorption processes in soil and groundwater, which can affect retardation. nih.gov |
Long-Range Atmospheric Transport and Deposition
The global distribution of perfluorinated carboxylic acids (PFCAs), including PFHpA, into remote regions like the Arctic and Antarctica, is strong evidence of long-range atmospheric transport. industrialchemicals.gov.au This transport can occur through two primary mechanisms: the atmospheric movement of volatile precursor compounds that later degrade into persistent PFCAs, or the transport of the acids themselves attached to airborne particles (aerosols). industrialchemicals.gov.aunih.gov
While PFCAs like PFHpA have low volatility, they can be emitted into the atmosphere from industrial sources and become associated with particulates. acs.orgnccoast.org Once airborne, these particles can be transported over vast distances before being removed from the atmosphere via wet or dry deposition. nccoast.org Wet deposition, which includes removal by rain and snow, is considered a more effective removal process for PFAS from the atmosphere than dry deposition. nccoast.org Studies simulating the atmospheric transport of PFOA from industrial parks show that it can quickly enter higher atmospheric layers, facilitating potential long-range transport. acs.org Another significant pathway for atmospheric transport is via sea spray aerosol, where PFAAs in the ocean surface microlayer are ejected into the atmosphere and can be transported inland. nih.gov
Aquatic and Terrestrial Transport Pathways
Once deposited onto land or water, the transport of PFHpA is governed by its interaction with soil, sediment, and water. As a short-chain PFCA, PFHpA is generally more mobile and less likely to sorb to organic carbon in soil and sediment compared to its long-chain counterparts. nccoast.orgresearchgate.net This high mobility contributes to its widespread presence in aquatic systems.
Aquatic Transport: In aquatic environments, the dominant form of PFHpA is its dissolved conjugate base anion. industrialchemicals.gov.au Its movement is primarily driven by advection (flow with water currents) and dispersion. nccoast.org Research indicates that shorter-chain PFAAs like PFHpA are more commonly associated with surface water, whereas longer-chain compounds are more frequently detected in groundwater. nccoast.org This is because shorter-chain compounds have lower sorption coefficients (Kd), leading to less retention in sediments and greater mobility in the water column. nih.gov
Terrestrial Transport: In terrestrial systems, PFHpA deposited on the soil surface can be transported to groundwater and surface water through leaching. nccoast.orgitrcweb.org During rain or irrigation events, the compound dissolves and percolates downward through the soil profile. nccoast.org The extent of leaching and retention is influenced by soil properties such as organic matter content, mineral composition, and pH. researchgate.net For short-chain PFAS, retention is less influenced by hydrophobic interactions and more by electrostatic interactions with soil minerals. nih.govresearchgate.net
Analytical Methodologies for Environmental Monitoring of this compound and its Environmental Transformation Products
As this compound rapidly transforms into PFHpA, environmental monitoring focuses on the detection and quantification of PFHpA and other related PFAS compounds, including potential precursors. nih.govnih.gov The accurate measurement of these chemicals in complex environmental matrices such as water, soil, sediment, and sludge presents significant analytical challenges due to their low concentrations and potential for matrix interference. nih.gov
The most widely accepted and reliable technique for the analysis of PFAS is high-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). wsimg.comagilent.com This method offers high sensitivity and selectivity, allowing for the detection of PFAS at parts-per-trillion (ng/L) or parts-per-billion (ng/kg) levels. agilent.com The analytical process typically involves sample extraction, cleanup to remove interfering substances, and instrumental analysis. nih.govagilent.com Solid-phase extraction (SPE) is a common cleanup step, particularly for water samples, to concentrate the target analytes and remove matrix components that could suppress or enhance the instrument's signal. agilent.com
Challenges in the analysis of short-chain PFCAs like PFHpA's precursor, perfluoropentanoic acid (PFPeA), include potential chemical interferences in the quantitative ion channel when using low-resolution mass spectrometry. nih.gov Therefore, careful method development, including adjustments to chromatographic conditions and the use of isotopically labeled internal standards, is crucial for accurate quantification. nih.gov
| Technique | Sample Matrix | Typical Sample Preparation | Key Features |
|---|---|---|---|
| LC-MS/MS | Water (Drinking, Surface, Ground) | Solid-Phase Extraction (SPE) using weak anion exchange (WAX) cartridges. agilent.com | "Gold standard" method; highly sensitive and specific. Allows for quantification at sub-ng/L levels in water. agilent.com |
| LC-MS/MS | Soil, Sediment, Sludge | Solvent extraction (e.g., methanol), followed by dispersive SPE or cartridge cleanup. nih.govagilent.com | Can achieve ng/kg detection limits. Matrix effects are a significant challenge, requiring robust cleanup. nih.govagilent.com |
| High-Resolution Mass Spectrometry (HRMS) | Various Environmental Matrices | Similar to LC-MS/MS preparation. | Used for non-targeted analysis to identify novel or unknown PFAS and to investigate analytical interferences. nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Air, Volatile Precursors | Requires derivatization to increase volatility of non-volatile PFAS. | More suitable for analyzing volatile PFAS precursors like fluorotelomer alcohols (FTOHs). wsimg.com |
Toxicological Impact and Mechanistic Elucidation
Cellular and Molecular Mechanisms of Perfluoroheptanoic Acid-Related Toxicity
The biological activity of perfluorinated carboxylic acids like PFHpA and PFOA is initiated through their interaction with various cellular components, leading to a cascade of downstream effects. The toxicity of these compounds is generally observed to increase with the length of the perfluorocarbon chain. nih.gov
A primary mechanism of toxicity for perfluoroalkyl acids (PFAAs) is the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism and homeostasis. nih.govresearchgate.net PFOA and other PFAAs are structural analogs of fatty acids, which are the natural ligands for PPARα. nih.govresearchgate.net
Activation of human PPARα has been demonstrated for a range of PFAAs. nih.gov Studies using humanized PPARα mice exposed to PFOA showed induction of PPARα target genes. nih.govbiorxiv.org In human HepaRG liver cells, PFOA exposure modulated the expression of hundreds of genes, with many belonging to PPAR signaling pathways that regulate lipid metabolism, adipocyte differentiation, and gluconeogenesis. nih.gov This activation of PPARα is considered a key molecular initiating event for the subsequent hepatotoxicity observed in rodents, such as increased liver weight and peroxisome proliferation. nih.gov While PFOA is a potent activator of PPARα, it has been shown not to significantly affect other human nuclear receptors like PPARδ, CAR, PXR, FXR, LXRα, RXRα, or RARα in some reporter gene assays. nih.gov However, other studies suggest PFOA can indirectly activate pathways involving CAR and PXR. nih.govnih.gov
The table below summarizes findings on the modulation of gene expression by PFOA, which is considered indicative for PFHpA.
| Pathway/Gene Target | Effect of PFOA Exposure | Receptor/Mechanism | Model System |
| Fatty Acid Metabolism | Upregulation | PPARα | Human HepaRG Cells nih.govnih.gov |
| Cholesterol Homeostasis | Decreased Hmgcr expression | PPARα-dependent | Humanized PPARα Mice nih.govbiorxiv.org |
| Cholesterol Homeostasis | Decreased Ldlr, Cyp7a1 expression | PPARα-independent | Humanized PPARα Mice nih.govbiorxiv.org |
| Trophoblast Function | Inhibition of mPL-II, mPLP-E, -F gene expression | Not specified | Mouse studies uni.lu |
PFAAs are considered endocrine-disrupting chemicals. nih.govnih.gov Their effects on endocrine signaling are complex and can occur through multiple mechanisms beyond direct receptor activation. nih.govresearchgate.net Studies suggest that PFOA may alter steroid hormone production. nih.govceon.rs In porcine ovarian cells and H295R human adrenocortical carcinoma cells, PFOA and PFOS have been shown to disrupt steroidogenesis, affecting the synthesis of sex hormones. ceon.rs
Exposure to PFAS has been linked to effects on the thyroid system. ceon.rs Additionally, for females, PFOA and PFOS are suggested to cause reproductive toxicity by inhibiting steroid hormone synthesis, inhibiting corpus luteum function, and damaging follicles. nih.gov For males, mechanisms include the disruption of Leydig cell function and the activation of brain nuclei that control the hypothalamic-pituitary-gonadal axis. nih.gov
Exposure to PFOA and other PFAS is associated with immunotoxicity. nih.govnih.gov Reported immunomodulatory effects in animal models include altered inflammatory responses, changes in cytokine production, reduced weights of lymphoid organs (such as the spleen and thymus), and altered antibody synthesis. nih.govkansascity.edu While some of these effects are mediated by PPARα, which is known to modulate inflammation, there is growing evidence for PPARα-independent immunotoxicity. kansascity.edu Studies in PPARα knockout mice exposed to PFOA still demonstrated effects like reduced lymphoid organ weights, suggesting that other mechanisms are involved. kansascity.edu Potential mechanisms include the activation of the AIM2 inflammasome, dysregulation of immune-related genes, and disturbances in signal pathway disorders. nih.gov
Developmental and reproductive toxicity are critical concerns for PFAS exposure. ewg.orgewg.org These chemicals can cross the placenta, leading to direct fetal exposure, and are also found in breast milk. ewg.orgewg.org The developing organism is particularly sensitive to the endocrine-disrupting properties of these compounds. nih.govresearchgate.net
A key finding in rodent studies is that PFOA exposure can lead to neonatal mortality, which may be linked to impaired maturation of the lung and compromised cardiopulmonary function in newborns. zenodo.org The developmental toxicity of PFOA in mice has been shown to be dependent on the expression of PPARα. semanticscholar.org For females, PFOA exposure can lead to oxidative stress in oocytes and inhibit placental function. nih.gov In males, PFAS can induce apoptosis in spermatogenic cells and disrupt the integrity of the blood-testis barrier by affecting the junctions between Sertoli cells. nih.gov
The pharmacokinetics of PFAAs, including their transport and efflux, play a significant role in their toxicity. These compounds bind to proteins in the blood, which affects their distribution and elimination. The specific mechanisms of intercellular transport are complex and not fully elucidated but are critical for understanding tissue-specific accumulation and toxicity. Physiologically based toxicokinetic (PBTK) models are being developed to better understand and predict the absorption, distribution, metabolism, and excretion of these compounds following various routes of exposure, including oral, dermal, and nasal. researchgate.net
In Vitro and In Vivo Models for Toxicological Pathway Investigation
A variety of models are used to investigate the toxicological pathways of PFAAs. nih.govewg.orgnih.gov
In Vitro Models: These include a range of cell-based assays to study specific mechanisms.
Hepatocyte Models: Primary human hepatocytes and cell lines like HepG2 and HepaRG are widely used to study liver-specific effects, including PPARα activation, gene expression changes, and cytotoxicity. nih.govnih.govnih.gov These models are crucial for quantitative in vitro to in vivo extrapolation (QIVIVE) to predict human-relevant exposure levels. nih.gov
Neuronal Cell Models: To investigate developmental neurotoxicity, various in vitro new approach methodologies (NAMs) are employed, using different neuronal and glial cell types to screen for effects on processes like neurite outgrowth and cell proliferation. nih.gov
Immune Cell Models: Mouse and human lymphocytes, as well as dendritic cells, are used to study immunomodulatory effects and cytokine responses following exposure to PFAAs. researchgate.net
Other Cell Lines: Various mammalian cell lines, such as rat glioma (C6) and promyelocytic leukemia (IPC-81) cells, have been used to assess the general cytotoxicity of PFAAs. nih.gov Amphibian fibroblast cell lines have also been used to model the toxicity of PFAS mixtures. nih.gov
In Vivo Models: Animal models are essential for understanding the systemic effects of PFAAs.
Rodent Models: Mice and rats, particularly Sprague Dawley rats, are the most common models for studying the developmental, reproductive, and systemic toxicity of PFAAs. zenodo.orgnih.govnih.gov
Transgenic Models: Humanized PPARα mice and PPARα-null mice have been instrumental in dissecting the specific role of this receptor in mediating the toxic effects of PFOA, distinguishing between PPARα-dependent and -independent pathways. nih.govbiorxiv.orgsemanticscholar.org
Zebrafish: This model is increasingly used to study the effects of PFAAs on immune organs and development. nih.gov
The table below provides a summary of models used in PFAA toxicological research.
| Model Type | Specific Model | Toxicological Endpoint Investigated |
| In Vitro | Human HepaRG Cells | Gene expression, nuclear receptor activation, hepatotoxicity nih.gov |
| In Vitro | Human and Mouse Lymphocytes | Immunomodulatory effects, cytokine production researchgate.net |
| In Vitro | Neuronal Cell Cultures | Developmental neurotoxicity nih.gov |
| In Vivo | Sprague Dawley Rats | Systemic toxicity, developmental and reproductive effects nih.gov |
| In Vivo | Humanized PPARα Mice | Role of PPARα in cholesterol homeostasis and gene regulation nih.govbiorxiv.org |
| In Vivo | PPARα-null Mice | PPARα-independent toxicological pathways kansascity.edusemanticscholar.org |
Organoid and Primary Cell Culture Systems for Mechanistic Elucidation
The use of advanced in vitro models, such as organoids and primary cell cultures, is crucial for elucidating the cellular and molecular mechanisms of toxicity for compounds like PFHpA. These systems offer a more physiologically relevant context than traditional two-dimensional cell lines, bridging the gap between simplistic cell culture and complex whole-animal studies.
Organoids, which are three-dimensional structures derived from stem cells, can replicate the architecture and function of specific organs. google.comresearchgate.net Studies on mouse liver organoids have been used to compare the effects of various per- and polyfluoroalkyl substances (PFAS). google.com While this particular study did not test PFHpA, it established a methodology where organoids were exposed to PFAS compounds to assess effects on cell viability, morphology, and enzymatic activity. google.com Such platforms could be instrumental in future studies to observe how PFHpA specifically impacts cellular organization, induces apoptosis, or alters biochemical markers of liver function in a human-relevant model. google.comresearchgate.net The combination of organoid technology with microfluidic "organoid-on-a-chip" systems presents a high-throughput avenue for assessing the toxicity of a wide range of PFAS, including PFHpA. researchgate.net
Primary cell cultures are also employed to understand toxic mechanisms. For example, studies on embryonic mouse hypothalamus cells exposed to Perfluorooctanoic acid (PFOA), a related compound, revealed impacts on cell viability, global DNA methylation, and the expression of genes related to the cell cycle and apoptosis. nih.gov Similar methodologies using primary hepatocytes, renal cells, or neuronal cells could pinpoint the specific cellular pathways disrupted by PFHpA. Investigations in human placental trophoblast cells and ovarian cancer cell lines have demonstrated that various PFAS can alter cellular migration, gene expression, and response to chemotherapy, highlighting the utility of such models in mechanistic toxicology.
Animal Model Systems for Pathway Delineation
Animal models are indispensable for understanding the systemic toxicological effects of substances like PFHpA and delineating the complex biological pathways involved. Studies in rodents and other species allow for the examination of effects on various organs and developmental processes that cannot be fully replicated in vitro.
Research on PFHpA has identified the liver as a sensitive target organ in animal models. For instance, studies involving the application of PFHpA to the skin of rats resulted in systemic changes in the liver, kidneys, and testes, alongside skin lesions. In a murine model, dermal exposure to PFHpA led to a significant increase in relative liver weight and induced histopathological changes in both the liver and skin. These findings support the idea that PFHpA can be absorbed through the skin and cause systemic damage.
Further mechanistic studies in these models have begun to delineate the molecular pathways involved. Gene expression analyses in the livers of mice exposed to PFHpA showed alterations in genes associated with peroxisome proliferator-activated receptors (PPARs), particularly PPARα, δ, and γ. Changes were also noted in genes involved in steatosis (fatty liver), fatty acid metabolism, necrosis, and inflammation, suggesting that PFHpA-induced liver damage involves the disruption of these critical pathways.
Developmental and reproductive toxicity are other key areas investigated using animal models. A 2021 study observed several developmental changes in the reproductive systems of male rats that were orally administered PFHpA during puberty. Additionally, treating frog eggs with PFHpA led to alterations in extracellular proteins involved in cell growth and survival, which is indicative of potential developmental toxicity. These animal studies provide crucial evidence for the potential health risks of PFHpA, particularly concerning liver function and development.
Table 1: Summary of PFHpA Effects in Animal Models
| Animal Model | Exposure Route | Observed Effects | Implicated Pathways/Mechanisms |
| Rat | Dermal | Severe ulcerative dermatitis, histopathologic lesions in skin, systemic changes in kidney, liver, and testes. | Systemic toxicity following dermal absorption. |
| Murine (Mouse) | Dermal | Increased relative liver weight, histopathological changes in liver and skin. | Altered gene expression of PPARα, δ, γ; disruption of genes for steatosis, fatty acid metabolism, necrosis, and inflammation. |
| Rat (Male) | Oral (Puberty) | Developmental changes to the reproductive system. | Endocrine disruption, reproductive toxicity. |
| Frog (Eggs) | In vitro | Changes to extracellular proteins involved in cell growth and survival. | Developmental toxicity. |
High-Throughput Screening and Omics-Based Approaches in Mechanistic Toxicology
High-throughput screening (HTS) and "omics" technologies (genomics, proteomics, metabolomics) are powerful tools for rapidly evaluating the toxic potential of numerous chemicals and for gaining a comprehensive understanding of their mechanisms of action. researchgate.net
HTS assays allow for the rapid screening of large chemical libraries against specific biological targets. For PFAS, HTS has been used to identify potential inhibitors of the human sodium iodide symporter (NIS), a key protein for thyroid hormone synthesis. In one screen of 149 unique PFAS, 38 chemicals were found to inhibit iodide uptake, identifying the thyroid as a potential target for this class of compounds. While this specific study did not highlight PFHpA, it demonstrates a powerful approach to identify molecular targets for individual PFAS and prioritize them for further study. The development of automated HTS systems compatible with 3D cell cultures, such as spheroids and organoids, will further enhance the physiological relevance of these screening efforts.
Omics-based approaches provide a broad, unbiased view of the molecular changes occurring within a biological system following chemical exposure. A review of omics studies on PFAS exposure revealed common biochemical response pathways, including impacts on the pentose (B10789219) phosphate (B84403) shunt pathway. Metabolomics analyses of cells exposed to PFOA showed significant alterations in purine, arginine, and proline metabolism. Similarly, transcriptomics (gene expression analysis) in the livers of mice exposed to PFHpA identified changes in genes related to PPAR signaling and fatty acid metabolism. Integrating different omics datasets (e.g., transcriptomics with metabolomics) can provide a more holistic picture of the toxicological mechanism, linking gene expression changes to functional alterations in metabolic pathways. These comprehensive approaches are essential for building predictive models of toxicity and for understanding the complex network of interactions that lead to adverse health outcomes following exposure to compounds like PFHpA.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of perfluoroheptanoic anhydride (B1165640). researchgate.netscispace.com These calculations reveal how the molecule's geometry, electron distribution, and orbital energies dictate its stability and reactivity.
The electronic structure of perfluoroheptanoic anhydride is dominated by the immense electronegativity of the fluorine atoms. This creates a strong inductive effect, pulling electron density away from the carbon backbone and toward the fluorine atoms. This effect propagates to the anhydride functional group, significantly influencing its reactivity. The carbonyl carbons become highly electrophilic, making them susceptible to nucleophilic attack.
Table 1: Representative Conceptual DFT Reactivity Descriptors for Perfluorinated Anhydrides (Theoretical) Note: These are illustrative values based on trends for similar perfluorinated compounds. Actual values require specific calculation.
| Descriptor | Description | Predicted Trend for this compound |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; related to electron-donating ability. | Low, indicating poor electron-donating capability. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | Low, indicating strong electrophilic character. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical stability. | Large, suggesting high kinetic stability despite high reactivity. |
| Electronegativity (χ) | The ability to attract electrons. | High, driven by the perfluoroalkyl groups. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | High, consistent with a large HOMO-LUMO gap. |
Quantum chemical calculations on similar molecules show that the application of external forces can significantly alter the electronic density distribution, enhancing reactivity at the carboxylate end. rsc.org
Molecular Dynamics Simulations for Solvent Interactions and Self-Assembly
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules, providing insights into dynamic processes like solvent interactions and aggregation. olemiss.edusioc-journal.cn For this compound, two primary interactions are of interest: its reaction with water and the self-assembly of its perfluorinated chains.
The anhydride group is highly susceptible to hydrolysis. MD simulations can model the approach and interaction of water molecules with the electrophilic carbonyl carbons of the anhydride. This process is expected to be rapid, leading to the cleavage of the anhydride and the formation of two molecules of perfluoroheptanoic acid. industrialchemicals.gov.au This is a critical solvent interaction that defines its environmental persistence in aqueous media.
A defining characteristic of long-chain PFAS is their tendency to self-assemble in aqueous environments. MD simulations of analogous compounds like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) show that the hydrophobic and fluorous nature of the perfluoroalkyl chains drives them to aggregate, minimizing their contact with water. nih.govdoity.com.br These simulations have shown that PFAS molecules can form various structures at interfaces, from monolayers to complex multi-layered assemblies, driven by a combination of van der Waals and electrostatic forces. olemiss.edunih.gov While the anhydride itself would hydrolyze, the resulting perfluoroheptanoate anions would exhibit this self-assembly behavior.
Table 2: Key Interaction Types in MD Simulations of PFAS in Aqueous Systems
| Interaction Type | Description | Relevance to this compound/Product |
|---|---|---|
| Hydrolysis | Chemical reaction with water leading to bond cleavage. | Primary fate of the anhydride group in water. industrialchemicals.gov.au |
| Hydrophobic Interactions | Tendency of nonpolar molecules/chains to aggregate in water. | Drives the aggregation of the perfluoroheptyl chains. olemiss.edu |
| Electrostatic Interactions | Forces between charged or polar groups. | Governs the interaction of the resulting carboxylate headgroup with water and ions. nih.gov |
| Van der Waals Forces | Weak intermolecular forces. | Contribute to the overall adsorption and aggregation processes. nih.gov |
Predictive Modeling of Environmental Partitioning and Adsorption Coefficients
Predictive models, such as Quantitative Structure-Property Relationships (QSPR), are used to estimate the environmental fate and transport of chemicals. nih.gov These models correlate molecular structure with physicochemical properties like the octanol-water (Kow), air-water (Kaw), and organic carbon-water (B12546825) (Koc) partition coefficients.
For PFAS, specialized QSPR and physics-based models like the COnductor-like Screening MOdel for Realistic Solvents (COSMO-RS) have been developed to account for their unique chemistry. nih.govacs.org These models can predict partitioning properties for thousands of PFAS, including those with limited experimental data. nih.gov While the anhydride is reactive, the partitioning behavior of its hydrolysis product, perfluoroheptanoic acid, is of significant environmental interest. Models show that the long fluorinated tail leads to significant partitioning into organic phases and adsorption to solids.
Recent studies have focused on improving the predictive power of QSPR models for PFAS by incorporating new experimental data and refining descriptors. nih.gov Models like IFS-QSPR have shown to accurately predict properties such as the hexadecane/air partition coefficient for a wide range of PFAS. acs.org
Table 3: Predicted Environmental Partitioning Properties for Perfluoroheptanoic Acid (PFHpA) Note: These values are estimates based on general QSPR/COSMO-RS models for PFAS. The anhydride itself would hydrolyze before significant partitioning occurs.
| Property | Description | Predicted Value Range (Log Scale) | Significance |
|---|---|---|---|
| log Kow | Octanol-Water Partition Coefficient | ~3.0 - 4.5 | Indicates potential for bioaccumulation in fatty tissues. nih.govmdpi.com |
| log Koc | Organic Carbon-Water Partition Coefficient | ~2.5 - 3.5 | Indicates tendency to adsorb to organic matter in soil and sediment. nih.gov |
| log Kaw | Air-Water Partition Coefficient | ~ -4.0 to -2.0 | Suggests it will predominantly reside in water rather than air. nih.gov |
Computational Toxicology: Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Effects
Computational toxicology uses SAR and QSAR models to predict the potential for a chemical to cause adverse health effects. acs.orgtandfonline.com These models are built by correlating the structural features (descriptors) of a group of chemicals with their known biological activity. qsardb.orgnih.gov For PFAS, QSAR models have been developed to predict various toxicological endpoints, including endocrine disruption and acute toxicity. mdpi.comnih.gov
Given the lack of specific toxicological data for this compound, QSAR models developed for the broader class of PFAS are the primary tool for estimating its potential biological effects. rsc.org These models use calculated molecular descriptors—encoding information about size, shape, electronic properties, and lipophilicity—to make predictions. tandfonline.com For instance, descriptors related to the length of the perfluoroalkyl chain and the nature of the functional group are often critical in determining predicted toxicity. tandfonline.com The octanol-water partition coefficient (Kow) is a key parameter often included in QSAR models for predicting aquatic toxicity. mdpi.com
The reliability of a QSAR prediction is defined by its applicability domain (AD), which ensures the chemical being assessed is structurally similar to those used to build the model. nih.govqsartoolbox.org this compound and its hydrolysis product would fall within the AD of many QSAR models developed for perfluorocarboxylic acids.
Table 4: Common Descriptor Classes Used in QSAR Models for PFAS Toxicity
| Descriptor Class | Examples | Information Encoded |
|---|---|---|
| Constitutional | Molecular weight, atom counts | Size and composition of the molecule. tandfonline.com |
| Topological | Connectivity indices | Shape and branching of the molecular structure. tandfonline.com |
| Physicochemical | log Kow | Lipophilicity and potential for membrane partitioning. mdpi.com |
| Quantum Chemical | LUMO energy, atomic charges | Electronic properties and reactivity. nih.gov |
Reaction Mechanism Predictions and Transition State Analysis
Theoretical chemistry plays a crucial role in predicting reaction pathways and calculating the energy barriers associated with them. researchgate.net For this compound, computational methods can be used to analyze its key reactions, such as hydrolysis and thermal decomposition.
The hydrolysis of the anhydride is expected to proceed via a nucleophilic addition-elimination mechanism. miljodirektoratet.no Computational models can map the entire reaction coordinate, identifying the structure and energy of the transition state—the highest energy point along the pathway. rsc.org The stability of this transition state determines the reaction rate. researchgate.net For perfluorinated anhydrides, the strong electron-withdrawing effect of the perfluoroalkyl groups stabilizes the negatively charged intermediate, facilitating the reaction.
Furthermore, theoretical studies have investigated the reactions of perfluoro acid anhydrides in the synthesis of other compounds. rsc.orgrsc.org These studies show that perfluoro acid anhydrides can act as sources for perfluoroalkyl radicals or be used in metal-free difunctionalization reactions of alkenes. rsc.orgresearchgate.net DFT calculations are used to investigate the mechanism of carbocation formation and other key steps. rsc.org Theoretical studies on the thermal decomposition of related perfluorinated acids suggest that the initial steps involve the formation of intermediate species like α-lactones. researchgate.netresearchgate.net
Table 5: Key Mechanistic Insights from Computational Studies of Perfluoro Acid Anhydrides
| Reaction | Predicted Mechanistic Feature | Computational Method |
|---|---|---|
| Hydrolysis | Rapid nucleophilic attack on carbonyl carbon. industrialchemicals.gov.aumiljodirektoratet.no | DFT for transition state energy calculation. |
| Oxy-perfluoroalkylation | Formation of a carbocation intermediate. rsc.org | DFT for mechanistic investigation. |
| Radical Generation | In-situ generation of diacyl peroxides followed by radical formation. rsc.org | Reaction pathway modeling. |
| Thermal Decomposition | Formation of intermediate acyl fluorides and α-lactones. researchgate.netresearchgate.net | Kinetic modeling and DFT calculations. |
Materials Science and Engineering Applications Research
Perfluoroheptanoic Anhydride (B1165640) as a Building Block for Functional Materials
As a reactive molecule, perfluoroheptanoic anhydride serves as a critical building block for creating functional materials. It provides a direct pathway to introduce the C7F15- moiety into a variety of structures, bestowing the desirable characteristics of fluorinated compounds, such as chemical inertness, thermal stability, and low surface energy. sigmaaldrich.comsci-hub.se The incorporation of fluorine-containing groups can lead to significant enhancements in material properties compared to their non-fluorinated analogs. researchgate.net
This compound is an effective reagent for the synthesis of specialized fluorinated polymers and copolymers. The anhydride functional group readily reacts with nucleophiles such as amines and alcohols, making it suitable for the chemical modification of existing polymers. sci-hub.se This method allows for the covalent attachment of perfluoroheptanoyl groups onto various polymer backbones.
Research into analogous perfluorinated anhydrides demonstrates a common synthetic strategy. Polymers with reactive side chains, such as polyethylenimine (PEI) or polylysine (B1216035) (PLL), can be functionalized by reacting them with the anhydride under mild conditions. sci-hub.se This process grafts the perfluoroalkyl chains onto the polymer, creating a copolymer with precisely tailored properties.
The resulting fluorinated polymers exhibit a combination of characteristics derived from the original polymer and the newly introduced fluorinated segments. Key properties that are often enhanced include:
Chemical Resistance: Fluorinated segments are known to be resistant to acids, bases, and oxidation. sci-hub.se
Low Surface Energy: The presence of the perfluorinated chains dramatically lowers the surface energy of the polymer. researchgate.net
Table 1: Research Findings on Polymer Modification with Fluorinated Anhydrides
| Polymer Backbone | Functionalization Reaction | Resulting Properties | Relevant Findings |
|---|---|---|---|
| Polyethylenimine (PEI) | Acylation with perfluorinated anhydride | Enhanced hydrophobicity, modified charge density | Reaction with fluorine-containing anhydrides is a widely used method to synthesize fluoropolymers. sci-hub.se |
| Polylysine (PLL) | Reaction with amine side chains | Creation of amphiphilic structures | Direct conjugation of fluorous ligands allows for facile preparation of fluorinated polymers. sci-hub.se |
The primary application of this compound in surface engineering is to create surfaces that repel both water (hydrophobicity) and oils (oleophobicity). This dual repellency stems from the exceptionally low surface energy of the perfluoroalkyl chains. researchgate.netrsc.org When a surface is modified with perfluoroheptanoyl groups, these chains tend to orient themselves at the air-solid interface, creating a dense, low-energy fluorinated layer. researchgate.net
The effectiveness of this modification is typically quantified by measuring the contact angle of liquids on the surface. A high water contact angle (>90°) indicates hydrophobicity, while a high oil contact angle (e.g., with hexadecane) indicates oleophobicity. acs.org Research on closely related fluorinated compounds shows that the length of the fluoroalkyl chain and its packing density are critical factors in achieving high levels of repellency. mdpi.comrsc.org Surfaces modified with these compounds can achieve water contact angles exceeding 110°. mdpi.comresearchgate.net This "shielding effect" provided by the fluorinated groups prevents liquids from wetting the surface. researchgate.net
The hydrophobic and oleophobic properties imparted by this compound are directly leveraged in the development of advanced protective coatings. powdercoatedtough.com These coatings serve to protect underlying substrates from environmental damage, corrosion, and staining. google.com By preventing contact with water and oils, these coatings can significantly extend the lifespan and maintain the appearance of materials.
Fluoropolymer-based coatings are valued for their durability and performance in demanding environments. google.com The incorporation of perfluoroheptanoyl groups into coating formulations can enhance:
Non-stick Properties: The low surface energy prevents adhesion of dirt and other contaminants. google.com
Chemical and Thermal Stability: The inherent stability of the C-F bond provides resistance to harsh chemicals and high temperatures. mdpi.com
Self-Cleaning Abilities: Water droplets can easily roll off the surface, picking up dirt particles in the process, a phenomenon associated with superhydrophobic surfaces. mdpi.com
Innovations in this area focus on creating coatings that are not only high-performing but also adhere strongly to the substrate, ensuring long-term protection. powdercoatedtough.comgoogle.com
Table 2: Properties of Fluorinated Protective Coatings
| Property | Description | Scientific Principle |
|---|---|---|
| Hydrophobicity | Repels water, preventing wetting and corrosion. | Low surface energy from oriented perfluoroalkyl chains minimizes interaction with water molecules. rsc.org |
| Oleophobicity | Repels oils and organic solvents, preventing stains. | The fluorinated surface has lower surface tension than oils, leading to repulsion. researchgate.net |
| Durability | Resists abrasion, chemical attack, and thermal degradation. | The strength and stability of the carbon-fluorine (C-F) bond. sci-hub.se |
| Adhesion | Bonds effectively to the substrate for long-lasting protection. | Formulations often include silanes or other coupling agents to bond the fluoropolymer to the material. mdpi.com |
Applications in Environmental Remediation Technologies
The unique affinity of fluorinated compounds for each other—a concept known as fluorous interaction—opens up novel applications for this compound in environmental remediation, particularly for the removal of other per- and polyfluoroalkyl substances (PFAS) from water.
This compound can be used to create specialized adsorbent materials for capturing PFAS from contaminated water sources. The strategy involves functionalizing a high-surface-area substrate, such as silica (B1680970) gel or porous polymers, with perfluoroheptanoyl groups. nih.gov This creates a "fluorous phase" on the adsorbent's surface.
The operating principle is based on the strong, non-covalent interactions between the fluorinated chains of the adsorbent and the fluorinated tails of PFAS contaminants in the water. nih.govmdpi.com This "like attracts like" interaction allows for the selective capture of PFAS molecules, even at low concentrations.
Research into such "Fluor Mop" materials has shown that combining a fluorous component with electrostatic and hydrophobic elements can impart enhanced selectivity and resilience for PFAS removal. nih.gov The design of these materials involves:
Substrate Selection: Choosing a porous material with a high surface area (e.g., silica, activated carbon). mdpi.com
Surface Functionalization: Using a reagent like this compound to covalently bond perfluoroalkyl chains to the substrate surface.
Mechanism Optimization: Tailoring the surface chemistry to maximize both hydrophobic and fluorous interactions for efficient capture of a wide range of PFAS compounds. nih.govmdpi.com
In membrane-based water treatment, this compound can be used as a modifying agent to alter the surface properties of filtration membranes. sigmaaldrich.com Membrane fouling, where contaminants clog the membrane pores, is a major challenge in water treatment technologies like reverse osmosis and nanofiltration. mdpi.comresearchgate.net
By grafting perfluoroheptanoyl chains onto a membrane surface, its properties can be tuned to resist fouling. The resulting low-energy surface can prevent the adhesion of organic and biological foulants. researchgate.net Furthermore, modifying membranes with fluorinated compounds can be used to create surfaces with both hydrophilic (water-attracting) and oleophobic (oil-repelling) properties. researchgate.net Such a surface would allow water to pass through easily while repelling oil-based contaminants, which is highly desirable for treating complex industrial wastewater. researchgate.net
Studies on modifying membrane materials like polyvinylidene fluoride (B91410) (PVDF) with polymers containing oleophobic segments have demonstrated enhanced resistance to fouling and improved water flux. researchgate.net The use of this compound offers a direct chemical route to achieve similar surface modifications for next-generation water treatment membranes.
Medicinal Chemistry and Biomedical Applications Research
Perfluoroheptanoic Anhydride (B1165640) in Prodrug Design and Pharmaceutical Synthesis
The design of prodrugs is a critical strategy in pharmaceutical development to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Anhydrides, in general, are reactive compounds that can be employed to temporarily modify functional groups in a drug molecule. This modification can alter properties such as solubility, stability, and permeability, with the goal of improving drug delivery and efficacy.
While the concept of using anhydrides in prodrug synthesis is established, specific research detailing the use of perfluoroheptanoic anhydride in the design and synthesis of prodrugs for approved or investigational drugs is not extensively documented in publicly available literature. The general principle involves the reaction of this compound with a nucleophilic functional group (such as a hydroxyl or amino group) on a parent drug molecule. This reaction would form a perfluoroheptanoyl ester or amide linkage, respectively. The resulting prodrug would be designed to remain inactive until it reaches the target site, where enzymatic or chemical hydrolysis would cleave the perfluoroheptanoyl group, releasing the active parent drug. The introduction of the highly lipophilic perfluoroheptyl chain would be expected to significantly increase the lipophilicity of the parent drug, a strategy often employed to enhance passage through biological membranes.
Table 1: Potential Prodrug Synthesis via this compound
| Parent Drug Class | Target Functional Group | Potential Prodrug Linkage | Expected Change in Property |
| Steroidal Drugs | Hydroxyl (-OH) | Perfluoroheptanoyl Ester | Increased Lipophilicity |
| Nucleoside Analogs | Hydroxyl (-OH) | Perfluoroheptanoyl Ester | Enhanced Membrane Permeation |
| Amine-containing Drugs | Amino (-NH2) | Perfluoroheptanoyl Amide | Modified Solubility/Lipophilicity |
This table represents theoretical applications based on the known reactivity of anhydrides and the expected impact of perfluoroalkylation. Specific examples with this compound require further dedicated research.
Functionalization of Bioactive Molecules for Enhanced Pharmacological Profiles
The introduction of perfluoroalkyl groups, a process known as perfluoroalkylation, can profoundly alter the biological activity and pharmacological profile of a molecule. This compound serves as a reagent for introducing the perfluoroheptanoyl moiety onto bioactive molecules. This functionalization can lead to several advantageous changes:
Increased Lipophilicity: The perfluoroheptyl group is highly lipophilic, which can enhance the ability of a drug to cross lipid bilayers, such as the blood-brain barrier or cell membranes. This is a key consideration in the design of drugs targeting the central nervous system or intracellular components.
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making perfluoroalkyl chains resistant to metabolic degradation. Functionalizing a drug with a perfluoroheptanoyl group can therefore protect it from enzymatic breakdown, prolonging its half-life and duration of action.
Altered Receptor Binding: The unique electronic properties and conformational effects of the perfluoroheptanoyl group can influence how a molecule interacts with its biological target. This can lead to changes in binding affinity and selectivity, potentially enhancing therapeutic efficacy or reducing off-target effects.
While the theoretical benefits are clear, comprehensive studies detailing the systematic functionalization of various bioactive molecules with this compound and the resulting impact on their pharmacological profiles are limited. Such research would involve synthesizing a series of perfluoroheptanoylated derivatives and conducting in vitro and in vivo assays to evaluate their activity, selectivity, and pharmacokinetic properties compared to the parent molecules.
Table 2: Theoretical Impact of Perfluoroheptanoylation on Pharmacological Properties
| Bioactive Molecule Class | Property Modified | Potential Pharmacological Enhancement |
| Anticancer Agents | Membrane Permeability | Improved cellular uptake and cytotoxicity |
| Peptides and Proteins | Metabolic Stability | Increased in vivo half-life |
| CNS-active Drugs | Lipophilicity | Enhanced blood-brain barrier penetration |
This table outlines the hypothetical benefits of functionalizing bioactive molecules with this compound based on the established effects of fluorination in medicinal chemistry.
Development of Advanced Reagents for Bioconjugation and Analytical Chemistry
In the field of bioconjugation, reagents are developed to link different molecular entities, such as proteins, peptides, or nucleic acids, to create novel constructs with combined functionalities. While there is extensive research on various bioconjugation reagents, the specific development and application of reagents based on this compound are not well-documented in the context of creating therapeutic or diagnostic bioconjugates.
However, in analytical chemistry, perfluorinated anhydrides are utilized as derivatizing agents, particularly for gas chromatography (GC) with electron capture detection (ECD). The high electronegativity of the fluorine atoms in the perfluoroheptanoyl group makes the resulting derivatives highly responsive to ECD, allowing for the sensitive detection and quantification of trace amounts of analytes. This compound can react with molecules containing hydroxyl, amino, or thiol groups to form volatile and thermally stable derivatives suitable for GC analysis. This application is crucial for the analysis of various bioactive compounds in biological and environmental samples.
Table 3: Application of this compound in Analytical Derivatization
| Analyte Class | Functional Group Derivatized | Analytical Technique | Purpose |
| Steroids | Hydroxyl (-OH) | GC-ECD | Ultrasensitive quantification |
| Amphetamines | Amino (-NH2) | GC-ECD | Trace level detection in biological fluids |
| Phenols | Hydroxyl (-OH) | GC-ECD | Environmental monitoring |
Q & A
Q. What are the recommended methods for synthesizing perfluoroheptanoic anhydride in laboratory settings?
this compound (PFHpA) can be synthesized via reactions involving perfluoroalkanoic acids and inorganic peroxides. A single-stage fluorination process using PFHpA as a reagent involves optimizing mole ratios (e.g., 2:1 to 10:1 of anhydride to peroxide) to achieve efficient introduction of perfluoroalkyl groups into organic substrates . Researchers should prioritize inert atmospheric conditions (e.g., nitrogen) and controlled temperatures to minimize side reactions. Post-synthesis purification via fractional distillation (boiling point: 223.9°C at 760 mmHg) is critical to isolate high-purity PFHpA .
Q. How can researchers characterize the purity and structural integrity of this compound?
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR and ¹³C NMR to confirm fluorinated backbone and anhydride functionality.
- Titrimetry : Use of standardized methods (e.g., UNE 70105-7:1986) for quantifying residual maleic anhydride or other impurities via polarography or acid-base titration .
- Gas Chromatography-Mass Spectrometry (GC-MS) : To assess purity and detect volatile byproducts .
- Thermogravimetric Analysis (TGA) : Validate thermal stability (flash point: 86.8°C) and decomposition profiles .
Q. What safety protocols are critical when handling this compound in experimental setups?
PFHpA is classified under hazard code 34 (corrosive). Essential precautions include:
- Ventilation : Use fume hoods to mitigate inhalation risks (vapor pressure: 0.0939 mmHg at 25°C) .
- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.
- Spill Management : Neutralize spills with sodium bicarbonate or calcium carbonate.
- Storage : In airtight containers under dry, cool conditions to prevent hydrolysis .
Advanced Research Questions
Q. What factors influence the reaction kinetics when using PFHpA as a fluorinating agent?
Reaction kinetics depend on:
- Molar Ratios : Excess PFHpA (≥2:1 relative to substrate) enhances fluorination efficiency but may increase retro-Diels-Alder pathways at elevated temperatures .
- Solvent Polarity : Non-polar solvents (e.g., hexane) stabilize transition states in fluorocycloadditions.
- Catalytic Additives : Lewis acids (e.g., BF₃) can accelerate reaction rates by polarizing anhydride bonds . Kinetic studies should employ in situ monitoring (e.g., FT-IR or Raman spectroscopy) to track anhydride consumption rates .
Q. How can computational modeling predict PFHpA reactivity in novel synthetic pathways?
High-level quantum mechanical methods (e.g., CCSD(T)/DFT) are effective for:
- Transition State Analysis : Calculating activation barriers for endo/exo stereoisomer formation in cycloadditions .
- Thermodynamic Stability : Predicting retro-Diels-Alder tendencies by comparing Gibbs free energies of adducts .
- Solvent Effects : COSMO-RS models simulate solvent interactions to optimize reaction media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
